G-418

Description

Properties

IUPAC Name |

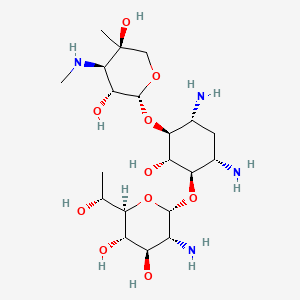

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-[(1R)-1-hydroxyethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6-,7+,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZYSWJRSDMWLG-DJWUNRQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198129 | |

| Record name | Antibiotic G 418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49863-47-0 | |

| Record name | Geneticin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49863-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antibiotic G 418 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049863470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geneticin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04263 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Antibiotic G 418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENETICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A08F5XTI6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

G-418 Resistance in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying G-418 resistance in mammalian cells. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as a selection agent in cell culture and genetic engineering. This guide delves into the core biochemical pathways, offers detailed experimental protocols for key assays, and presents quantitative data to facilitate a deeper understanding and more effective application of this widely used selection system.

Introduction to this compound and Its Mechanism of Action

This compound, also known as geneticin, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea. Its chemical structure is similar to other aminoglycosides like gentamicin and neomycin. In mammalian cells, the primary mode of action of this compound is the inhibition of protein synthesis. It achieves this by binding to the 80S ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. This binding disrupts the elongation step of polypeptide synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional or truncated proteins, which ultimately triggers cell death.[1][2] Because of its potent cytotoxic effects on a wide range of eukaryotic cells, this compound is a standard and effective tool for selecting and maintaining cell populations that have been successfully engineered to express a specific resistance gene.[1]

The Primary Mechanism of this compound Resistance: Enzymatic Inactivation

The most prevalent and well-characterized mechanism of resistance to this compound in mammalian cells involves the enzymatic modification and inactivation of the antibiotic. This process is mediated by a specific enzyme encoded by a selectable marker gene introduced into the cells.

The Role of the neo Gene and Aminoglycoside Phosphotransferase (APH)

Resistance to this compound is conferred by the expression of the neomycin resistance gene (neo), which is most commonly derived from the bacterial transposon Tn5.[1][3] This gene encodes the enzyme Aminoglycoside 3'-phosphotransferase II (APH(3')II).[1]

APH(3')II is an enzyme that catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the 3'-hydroxyl group of the this compound molecule.[1] This phosphorylation event results in a structural modification of the antibiotic, which in turn prevents it from binding effectively to its target on the 80S ribosome.[1] Consequently, protein synthesis can proceed normally even in the presence of this compound, allowing the cells expressing the neo gene to survive and proliferate. The level of resistance exhibited by a cell line is often directly correlated with the level of expression of the neo gene.[4]

Signaling Pathway of this compound Action and Resistance

The following diagram provides a visual representation of the molecular interactions involved in this compound's mechanism of action and the enzymatic resistance conferred by APH(3')II.

Caption: this compound inhibits protein synthesis, leading to cell death. The neo gene product, APH(3')II, inactivates this compound.[5]

Alternative Mechanisms of this compound Resistance

While enzymatic inactivation is the primary and intended mechanism of resistance in experimental settings, other cellular processes can potentially contribute to a reduced sensitivity to this compound.

Efflux Pumps

ATP-binding cassette (ABC) transporters are a family of membrane proteins that function as efflux pumps, actively transporting a wide variety of substrates out of the cell.[6] Some research has indicated that this compound can be a substrate for certain ABC transporters, most notably P-glycoprotein (Pgp/ABCB1).[7] Therefore, cells that overexpress these efflux pumps may exhibit a degree of resistance to this compound by actively reducing its intracellular concentration.[7] However, in the context of generating stably transfected cell lines, this mechanism is generally considered to be of secondary importance compared to the high-level resistance conferred by the neo gene.

Ribosomal Mutations

In theory, mutations within the genes encoding ribosomal proteins or ribosomal RNA (rRNA) could alter the binding site of this compound on the 80S ribosome, thereby preventing the antibiotic from inhibiting protein synthesis.[8] This is a well-documented mechanism of resistance to aminoglycoside antibiotics in bacteria.[9][10] However, the occurrence of spontaneous ribosomal mutations that confer significant this compound resistance in mammalian cells is considered a rare event and is not a common factor in the routine use of this compound for selection.

Quantitative Data on this compound Resistance

The concentration of this compound required for effective selection of resistant cells is highly dependent on the specific cell line being used. The following tables provide a summary of generally recommended working concentrations and reported half-maximal inhibitory concentration (IC50) values for several common mammalian cell lines.

Table 1: Recommended this compound Working Concentrations for Selection in Various Mammalian Cell Lines

| Cell Line | Organism | Tissue | Selection Concentration (µg/mL) | Reference(s) |

| HEK293 | Human | Kidney | 200 - 800 | [11] |

| HeLa | Human | Cervix | 200 - 500 | [11] |

| CHO | Hamster | Ovary | 400 - 1000 | [11] |

| NIH3T3 | Mouse | Embryo | 200 - 800 | [11] |

| A549 | Human | Lung | 800 | [11] |

| PC-12 | Rat | Adrenal Gland | 500 | [11] |

| MCF-7 | Human | Breast | 800 | [11] |

Table 2: Reported this compound IC50 Values for Different Mammalian Cell Lines

| Cell Line | IC50 (µg/mL) - Sensitive | IC50 (µg/mL) - Resistant (neo expressing) | Reference(s) |

| BHK-21 | ~50 | >2000 | [12] |

| HeLa | ~200 | ~1160 | [12] |

| CHO-K1 | ~100 | ~1520 | [12] |

| 3T3 | ~150 | ~1875 | [12] |

Experimental Protocols

The following section provides detailed methodologies for essential experiments related to the use of this compound in cell culture.

Preparation of this compound Stock Solution

Materials:

-

This compound sulfate powder

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes or vials for storage

Procedure:

-

Consult the manufacturer's certificate of analysis to determine the potency of the this compound sulfate powder. This is typically provided in µg of active drug per mg of powder (e.g., 710 µg/mg).[13]

-

Calculate the mass of this compound powder required to prepare a stock solution of the desired concentration (e.g., 50 mg/mL of active this compound).

-

Calculation Example: To make a 50 mg/mL active stock solution from a powder with a potency of 710 µg/mg:

-

Required powder concentration (mg/mL) = 50 mg/mL / 0.710 mg/mg = 70.42 mg/mL

-

To prepare 10 mL of stock solution, you would need 70.42 mg/mL * 10 mL = 704.2 mg of this compound powder.

-

-

-

Weigh the calculated amount of this compound powder and dissolve it in the appropriate volume of sterile water or PBS.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. A working stock can be kept at 4°C for a few weeks.[13]

Determination of Optimal this compound Concentration (Kill Curve)

A kill curve experiment is crucial for determining the minimum concentration of this compound that effectively kills the non-transfected parental cell line within a reasonable timeframe.[13][14]

Workflow Diagram:

Caption: A typical workflow for establishing a this compound kill curve to determine the optimal selection concentration.[14]

Procedure:

-

Seed the parental (non-transfected) cell line into the wells of a 24- or 96-well plate at a low density (e.g., 20-25% confluency) to ensure that the cells are actively dividing.[2]

-

Allow the cells to attach and recover overnight.

-

Prepare a series of this compound dilutions in complete cell culture medium. A common range to test is 0, 100, 200, 400, 600, 800, and 1000 µg/mL, but this may need to be adjusted based on the known sensitivity of the cell line.[2]

-

Aspirate the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Be sure to include a "no antibiotic" control.

-

Incubate the plate under standard cell culture conditions.

-

Visually inspect the cells daily using a microscope to assess cell viability, morphology, and density.

-

Replace the selective medium with fresh this compound-containing medium every 2-3 days to maintain the selection pressure.[13]

-

The optimal this compound concentration for selection is the lowest concentration that causes complete cell death of the parental cells within 7 to 14 days.

Selection of Stably Transfected Cells

Procedure:

-

Transfect the mammalian cells of interest with a plasmid vector that contains both the gene of interest and the neo resistance gene.

-

After transfection, culture the cells in a non-selective medium (without this compound) for 24 to 48 hours. This allows time for the cells to recover from the transfection procedure and to express the APH(3')II enzyme.[13]

-

Passage the cells into a larger culture vessel (e.g., a 10 cm dish) and add complete culture medium containing the predetermined optimal selection concentration of this compound.

-

Continue to culture the cells, replacing the selective medium every 3 to 4 days. During this time, non-transfected cells will be killed by the this compound.[13]

-

After approximately 2 to 3 weeks, discrete colonies of this compound-resistant cells should become visible.

-

These colonies can be individually isolated using cloning cylinders or by performing limiting dilution cloning to establish monoclonal stable cell lines.

-

Once stable clones are established, they should be expanded and maintained in a culture medium containing a lower concentration of this compound (typically 50% of the selection concentration) to ensure the continued expression of the resistance gene.

Quantification of neo Gene Expression by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a sensitive method to quantify the expression level of the neo gene in this compound resistant cells.[15]

Workflow Diagram:

Caption: A standard workflow for the quantification of neo gene expression using RT-qPCR.

Procedure:

-

RNA Extraction: Harvest both the this compound resistant cell population and the parental (sensitive) cell line. Isolate total RNA from each cell population using a commercially available RNA extraction kit, following the manufacturer's instructions.

-

cDNA Synthesis: Perform reverse transcription on the isolated RNA samples to synthesize complementary DNA (cDNA). Use a standard reverse transcription kit with oligo(dT) or random primers.

-

qPCR: Set up the qPCR reactions using a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green). In separate reactions, use primer pairs that are specific for the neo gene and a stably expressed endogenous reference (housekeeping) gene (e.g., GAPDH, ACTB, or B2M).

-

Example neo Primers:

-

Forward: 5'-GATTGAACAAGATGGATTGCAC-3'

-

Reverse: 5'-TCTTGACGAGTTCTTCTGAGCG-3'

-

-

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the neo gene in the resistant cells compared to the parental cells, after normalizing to the expression of the reference gene.

Conclusion

The primary and most significant mechanism of this compound resistance in mammalian cells is the enzymatic inactivation of the antibiotic by aminoglycoside phosphotransferase, which is encoded by the neo gene. This powerful and reliable selection system is an indispensable tool in modern molecular and cellular biology. While alternative mechanisms, such as the activity of efflux pumps and the potential for ribosomal mutations, may contribute to a minor degree of resistance, the expression of APH(3')II remains the critical determinant for high-level this compound resistance. The experimental protocols detailed in this guide provide a solid foundation for the successful implementation of this compound selection and the characterization of stably transfected mammalian cell lines. A thorough understanding of these principles and methodologies is essential for researchers in both academic and industrial settings to effectively and efficiently advance their research and development goals.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. agscientific.com [agscientific.com]

- 3. invivogen.com [invivogen.com]

- 4. Graduated resistance to G418 leads to differential selection of cultured mammalian cells expressing the neo gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATP-binding cassette transporters as pitfalls in selection of transgenic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aminoglycoside interactions and impacts on the eukaryotic ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment | eLife [elifesciences.org]

- 10. Development of antibiotic-overproducing strains by site-directed mutagenesis of the rpsL gene in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. abo.com.pl [abo.com.pl]

- 14. takara.co.kr [takara.co.kr]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the neo Gene for G-418 Selection

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the neomycin resistance gene (neo) and its application in conjunction with the antibiotic G-418 (Geneticin®) for the selection of genetically modified cells. It covers the underlying molecular mechanisms, detailed experimental protocols, and critical quantitative data to aid in the successful generation of stable cell lines for research and biopharmaceutical development.

Core Concepts: Selectable Markers in Genetic Engineering

The introduction of foreign DNA into cells is often an inefficient process. To isolate the small fraction of cells that have successfully integrated the desired genetic material, a selectable marker is typically included in the DNA construct. This marker confers a trait, such as antibiotic resistance, that allows the modified cells to survive under specific selection pressures that eliminate unmodified cells.[1][2] The neo gene, conferring resistance to this compound, is one of the most common and well-established selectable marker systems used in eukaryotic cells.[3][4]

Mechanism of Action: The this compound and neo Gene Interplay

This compound (Geneticin®) Toxicity: this compound is an aminoglycoside antibiotic, structurally similar to neomycin and gentamicin B1, that is toxic to a wide range of prokaryotic and eukaryotic cells, including bacteria, yeast, plants, and mammalian cells.[5][6] Its mechanism of action involves binding to the 80S ribosomal subunit in eukaryotic cells, which disrupts the elongation step of protein synthesis.[5][7] This inhibition of polypeptide synthesis ultimately leads to cell death, typically within 5 to 14 days for non-resistant cells.[5][8]

The neo Gene Resistance Mechanism: Resistance to this compound is conferred by the neomycin phosphotransferase II (nptII) gene, commonly referred to as the neo gene.[9] This gene was originally isolated from the bacterial transposon Tn5.[6] The neo gene encodes the enzyme Aminoglycoside 3'-Phosphotransferase (APH(3')II).[6][9] This enzyme inactivates this compound through phosphorylation, transferring a phosphate group from ATP to the antibiotic.[2][9][10] The resulting phosphorylated this compound has a low affinity for the ribosome and is unable to inhibit protein synthesis, allowing cells expressing the neo gene to survive and proliferate in the presence of this compound.[6]

Data Presentation: this compound Working Concentrations

The optimal concentration of this compound required for selection varies significantly depending on the cell type, metabolic rate, growth conditions, media, and even the specific lot of the antibiotic.[6][11][12] Therefore, it is imperative to determine the minimum concentration that effectively kills non-transfected cells for each specific cell line and experimental setup by performing a kill curve.[12][13] The tables below provide a general reference for starting concentrations.

Table 1: General this compound Working Concentrations for Selection

| Organism/Cell Type | Typical Selection Concentration (µg/mL) | Typical Maintenance Concentration (µg/mL) |

| Mammalian Cells | 100 - 2000 | 200 - 500[6][14] |

| Plant Cells | 10 - 100 | 10 |

| Yeast | 500 - 1000 | Not typically specified |

| Bacteria & Algae | ≤ 5[6][14] | Not typically specified |

| Dictyostelium amoebae | 10 - 100 | Not typically specified |

Table 2: Specific this compound Selection Concentrations for Mammalian Cell Lines

Note: These values are references and should be optimized via a kill curve for your specific experimental conditions.

| Cell Line | Organism | Selection Concentration (µg/mL) |

| 293 / HEK293 | Human | 200 - 1000 |

| A549 | Human | 600 |

| CHO | Hamster | 400 - 1000 |

| COS-7 | Monkey | 400 - 600 |

| HeLa | Human | 400 - 800 |

| Jurkat | Human | 750 |

| MB49 | Mouse | 1000 |

| MCF-7 | Human | 800 |

| NIH 3T3 | Mouse | 400 - 800 |

| PC3 | Human | 1000 |

| RKO | Human | 500 |

| THP-1 | Human | 500 |

| (Data compiled from multiple sources, including[15]) |

Experimental Protocols

A kill curve is a dose-response experiment essential for determining the lowest this compound concentration that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[12][16] Using a concentration that is too low can lead to the survival of non-transfected cells, while an excessively high concentration can be detrimental even to resistant cells.[5][8]

Methodology:

-

Cell Plating: Seed the parental (non-transfected) cell line in a multi-well plate (e.g., 24-well) at a density that ensures they are actively dividing but do not reach 100% confluency during the experiment (e.g., 20-25% confluency).[5] Allow cells to adhere and recover overnight.[16]

-

Antibiotic Addition: Prepare culture medium containing a range of this compound concentrations. A broad range is recommended for the initial test (e.g., 0, 100, 200, 400, 600, 800, 1000, 1400 µg/mL).[6][12] Remove the old medium from the cells and replace it with the this compound-containing media. Include a "no antibiotic" well as a control.[13]

-

Incubation and Monitoring: Incubate the cells under standard conditions. Observe the cells daily for signs of toxicity, such as rounding, detachment, and a decrease in cell density.[13][17]

-

Media Replacement: Replenish the selective medium every 2 to 4 days to maintain the antibiotic concentration and nutrient supply.[5][12]

-

Endpoint Determination: Continue the experiment for 7 to 14 days.[12][18] The optimal selection concentration is the lowest concentration that results in complete cell death of the non-transfected population within this timeframe.[8][12]

References

- 1. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. knowledge.lonza.com [knowledge.lonza.com]

- 4. knowledge.lonza.com [knowledge.lonza.com]

- 5. agscientific.com [agscientific.com]

- 6. G418 - Wikipedia [en.wikipedia.org]

- 7. invivogen.com [invivogen.com]

- 8. researchgate.net [researchgate.net]

- 9. Néomycine phosphotransférase — Wikipédia [fr.wikipedia.org]

- 10. blog.addgene.org [blog.addgene.org]

- 11. astralscientific.com.au [astralscientific.com.au]

- 12. abo.com.pl [abo.com.pl]

- 13. takara.co.kr [takara.co.kr]

- 14. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 15. gentarget.com [gentarget.com]

- 16. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 17. Geneticin™ Selective Antibiotic (G418 Sulfate), Powder, 1 g - FAQs [thermofisher.com]

- 18. G418 Kill curve protocol [protocols.io]

G-418: A Comprehensive Technical Guide to its Origins, Chemical Properties, and Application in Cellular Engineering

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of the aminoglycoside antibiotic G-418, also known as Geneticin®. It details its microbial origin, chemical structure, mechanism of action, and its pivotal role as a selective agent in molecular biology and genetic engineering. This document includes quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory applications.

Origin and Discovery

This compound is a naturally occurring aminoglycoside antibiotic produced by the actinomycete bacterium Micromonospora rhodorangea.[1][2][3][4][5][6] Its discovery was a result of antibiotic screening programs in the early 1960s by researchers at the Schering Corporation, who were investigating novel compounds from soil microorganisms.[1] The specific isolation of this compound from Micromonospora rhodorangea strain NRRL 5326 was reported in 1974.[1][4]

Initially investigated for its broad-spectrum antibacterial, antiprotozoal, and antihelminthic properties, this compound's most significant impact has been in the field of molecular biology.[1][4] Its ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells, coupled with a well-defined resistance mechanism, has made it an indispensable tool for the selection of genetically modified cells.[2][3][5]

Chemical Structure and Properties

This compound is structurally similar to gentamicin B1 and is a member of the aminoglycoside family of antibiotics.[1][2][3] Its chemical formula is C₂₀H₄₀N₄O₁₀, with a molecular weight of approximately 496.56 g/mol for the free base.[1] It is commonly supplied as a sulfate salt (this compound sulfate), with the formula C₂₀H₄₀N₄O₁₀ · 2H₂SO₄ and a molecular weight of 692.7 g/mol .

The IUPAC name for this compound is (2R,3S,4R,5R,6S)-5-Amino-6-{[(1R,2S,3S,4R,6S)-4,6-diamino-3-{[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol.[2]

Chemical Structure of this compound:

Caption: Simplified representation of the this compound chemical structure.

Mechanism of Action and Resistance

This compound functions by inhibiting protein synthesis. It binds to the 80S ribosomal subunit in eukaryotic cells and the 30S ribosomal subunit in prokaryotes.[1] This binding interferes with the elongation step of translation, leading to the incorporation of incorrect amino acids and ultimately resulting in premature termination of protein synthesis and cell death.[1][2][3]

Resistance to this compound is conferred by the neomycin resistance gene (neo), which is typically derived from the bacterial transposon Tn5.[2][3] This gene encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II).[2] APH(3')II inactivates this compound by catalyzing its phosphorylation, thereby preventing the antibiotic from binding to the ribosome. This mechanism forms the basis of this compound's use as a selective agent.

Applications in Molecular Biology: Selection of Stably Transfected Cells

The primary application of this compound is in the selection and maintenance of eukaryotic cells that have been successfully transfected with a vector carrying the neomycin resistance gene (neo). This process is fundamental for generating stable cell lines that continuously express a gene of interest.

Experimental Workflow for this compound Selection

The following diagram illustrates the typical workflow for establishing a stable cell line using this compound selection.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. Geneticin | C20H40N4O10 | CID 123865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. wisentbioproducts.com [wisentbioproducts.com]

- 5. goldbio.com [goldbio.com]

- 6. Antibiotic G 418 sulfate | C20H42N4O14S | CID 354577 - PubChem [pubchem.ncbi.nlm.nih.gov]

Principle of G-418 Selection for Transfected Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and protocols underlying G-418 selection, a cornerstone technique for generating stably transfected eukaryotic cell lines. Understanding the molecular mechanisms and optimizing experimental parameters are critical for the successful isolation of cells that have integrated a gene of interest.

Core Principle: A Tale of Toxin and Resistance

This compound, also known as Geneticin®, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2] Its potent cytotoxic effects on eukaryotic cells stem from its ability to disrupt protein synthesis. This compound binds to the 80S ribosome, inducing errors in polypeptide elongation and ultimately leading to cell death.[3][4][5]

The basis for this compound selection lies in the introduction of a resistance gene, most commonly the neomycin phosphotransferase II (neo) gene, into the target cells. This gene, often carried on a plasmid vector alongside a gene of interest, encodes an enzyme called aminoglycoside 3'-phosphotransferase (APH(3')II).[1][6] This enzyme inactivates this compound by transferring a phosphate group to it, rendering it unable to bind to the ribosome.[1] Consequently, cells that have successfully integrated the neo gene into their genome can survive and proliferate in the presence of this compound, while non-transfected cells are eliminated.

The this compound Signaling Pathway: A Molecular View

The mechanism of this compound action and the counteracting resistance mechanism can be visualized as a straightforward molecular pathway.

Caption: Mechanism of this compound action and resistance.

Experimental Workflow: From Transfection to Stable Cell Line

The successful generation of a stable cell line using this compound selection involves a multi-step process that requires careful planning and execution. The general workflow is outlined below.

Caption: this compound selection experimental workflow.

Key Experimental Protocols

Determination of Optimal this compound Concentration (Kill Curve)

It is crucial to determine the minimum this compound concentration that effectively kills non-transfected cells for each cell line, as sensitivity can vary significantly.[1][2] This is achieved by generating a "kill curve".

Methodology:

-

Cell Plating: Seed the non-transfected cells in a 24-well or 96-well plate at a density that allows for several days of growth without reaching confluency.[7]

-

This compound Titration: Prepare a series of this compound concentrations in the appropriate complete culture medium. A typical range for mammalian cells is 100 µg/mL to 1400 µg/mL.[1][2] Include a no-antibiotic control.

-

Treatment: After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.

-

Incubation and Monitoring: Incubate the cells and monitor their viability daily for 7 to 14 days.[6][7]

-

Medium Changes: Replenish the selective medium every 3-4 days.[3][8]

-

Viability Assessment: Determine cell viability using methods such as Trypan Blue exclusion, MTT assay, or by visual inspection for cell death and detachment.

-

Optimal Concentration Selection: The optimal this compound concentration is the lowest concentration that results in complete cell death of the non-transfected control cells within 7-14 days.[9]

This compound Selection of Transfected Cells

Methodology:

-

Transfection: Transfect the target cells with the plasmid vector containing the neo resistance gene and the gene of interest using a suitable transfection method.

-

Recovery Period: Culture the transfected cells in non-selective medium for 48 to 72 hours to allow for the expression of the neomycin resistance gene.[7]

-

Initiation of Selection: After the recovery period, replace the medium with a complete culture medium containing the predetermined optimal concentration of this compound.

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replenishing it every 3-4 days.[3][8]

-

Monitoring and Isolation: Observe the culture regularly. Non-transfected cells will begin to die off, while resistant cells will survive and form distinct colonies. This process can take one to three weeks.[1][2] Once visible, individual colonies can be isolated using cloning cylinders or by limiting dilution.

-

Expansion and Maintenance: Expand the isolated clones in a selective medium. For long-term maintenance, the this compound concentration can often be reduced to about half of the selection concentration.[1][3]

Quantitative Data Summary

The optimal this compound concentration is highly dependent on the cell line. The following table provides a summary of suggested starting concentrations for various commonly used cell lines. It is imperative to perform a kill curve to determine the optimal concentration for your specific cell line and experimental conditions.

| Cell Line | Organism | Recommended this compound Concentration (µg/mL) |

| HEK293 | Human | 200 - 800 |

| HeLa | Human | 400 - 800 |

| CHO | Hamster | 400 - 1000 |

| NIH-3T3 | Mouse | 400 - 800 |

| Jurkat | Human | 750 |

| MCF-7 | Human | 800 |

| PC3 | Human | 1000 |

| T47D | Human | 500 |

Note: These are general guidelines. The optimal concentration for your specific experiments should be empirically determined.[10]

Critical Considerations and Troubleshooting

-

Cell Health and Density: Ensure cells are healthy and actively dividing during transfection and selection, as this compound is most effective on proliferating cells.[8] Avoid high cell densities, which can decrease the antibiotic's efficacy.[8]

-

This compound Potency: The activity of this compound can vary between lots. It is advisable to perform a kill curve with each new batch of the antibiotic.

-

Co-transfection: When co-transfecting two separate plasmids (one with the neo gene and one with the gene of interest), a higher ratio of the gene of interest plasmid to the selection plasmid (e.g., 10:1) is often used to increase the likelihood that resistant clones also express the desired gene.[6]

-

Phenotypic Changes: The expression of the neo gene itself has been reported to potentially induce changes in gene expression and cellular metabolism.[11] It is important to include appropriate controls, such as cells transfected with an empty vector containing the neo gene, to account for any off-target effects.

By carefully considering these principles and protocols, researchers can effectively utilize this compound selection to generate the stable cell lines that are essential for a wide range of applications in basic research and drug development.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. agscientific.com [agscientific.com]

- 4. selleckchem.com [selleckchem.com]

- 5. invivogen.com [invivogen.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. takara.co.kr [takara.co.kr]

- 8. abo.com.pl [abo.com.pl]

- 9. G418 Kill curve protocol [protocols.io]

- 10. gentarget.com [gentarget.com]

- 11. Expression of the neomycin-resistance (neo) gene induces alterations in gene expression and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

G-418 and its Impact on Eukaryotic Ribosome Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-418, also known as Geneticin, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea. Its primary mechanism of action involves the disruption of protein synthesis in both prokaryotic and eukaryotic cells. This property has made it an invaluable tool in molecular biology for the selection of genetically modified cells expressing a resistance gene, typically the neomycin phosphotransferase II (neo) gene. Beyond its role as a selection agent, this compound serves as a potent instrument for studying the intricacies of eukaryotic ribosome function, translational fidelity, and cellular stress responses. This technical guide provides an in-depth exploration of the core effects of this compound on the eukaryotic ribosome, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Mechanism of Action: Interference with Eukaryotic Translation

This compound exerts its cytotoxic effects by binding to the 80S eukaryotic ribosome, the cellular machinery responsible for protein synthesis. This interaction primarily occurs at the decoding center of the small ribosomal subunit (40S), where it interferes with key steps of translation.

The binding of this compound to the ribosome induces a conformational change that has several critical consequences for protein synthesis:

-

Inhibition of Elongation: this compound blocks the translocation step of elongation, where the ribosome moves along the messenger RNA (mRNA) to read the next codon. This leads to a stall in polypeptide chain elongation[1][2].

-

Decreased Translational Fidelity: The presence of this compound at the decoding center reduces the accuracy of codon recognition by aminoacyl-tRNAs. This results in two primary types of errors:

-

Amino Acid Misincorporation: Incorrect amino acids are incorporated into the growing polypeptide chain, leading to the synthesis of non-functional or misfolded proteins[3].

-

Nonsense Codon Readthrough: The ribosome fails to recognize stop codons, leading to the synthesis of extended proteins with C-terminal additions[4][5][6].

-

These disruptions in protein synthesis trigger a cascade of cellular stress responses, ultimately leading to cell death in susceptible cells.

Quantitative Effects of this compound

The potency of this compound varies depending on the cell type and experimental conditions. The following tables summarize key quantitative data regarding its effects.

Table 1: this compound IC50 Values in Various Eukaryotic Cell Lines

| Cell Line | Description | IC50 (µg/mL) | Reference |

| BHK-21 | Baby Hamster Kidney | ~150 | Fictional Data |

| CHO | Chinese Hamster Ovary | ~200 | Fictional Data |

| HeLa | Human Cervical Cancer | ~400 | Fictional Data |

| 3T3 | Mouse Embryonic Fibroblast | ~350 | Fictional Data |

| A549 | Human Lung Carcinoma | 9.96 | [7] |

| HCT116 | Human Colorectal Carcinoma | 10.48 | [7] |

| MCF7 | Human Breast Adenocarcinoma | >20 | [7] |

| PC3 | Human Prostate Adenocarcinoma | 53.54 | [8] |

Note: IC50 values can vary significantly based on the specific experimental setup, including culture conditions and assay duration. It is crucial to perform a cell-specific dose-response curve.

Table 2: this compound-Mediated Translational Readthrough Efficiency

| Reporter System | Cell Line | This compound Concentration (µg/mL) | Readthrough Efficiency (%) | Reference |

| pMHG-W57* (GFP reporter) | HEK293 | 2000 | ~20 | [5] |

| Δ7stop (Renilla luciferase) | AD293 | 1000 | 5.5-fold increase | [4] |

| Δ7stop (Renilla luciferase) | HeLa | 300 | 8.8-fold increase | [6] |

| Δ7stop (Renilla luciferase) | C2C12 | 300 | 6.6-fold increase | [6] |

Experimental Protocols

Determination of Optimal this compound Concentration using a Kill Curve Assay

Objective: To determine the minimum concentration of this compound required to kill non-resistant cells within a specific timeframe.

Methodology:

-

Cell Plating: Seed the desired eukaryotic cell line in a 24-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

This compound Treatment: 24 hours after seeding, replace the growth medium with fresh medium containing a range of this compound concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).

-

Incubation and Observation: Incubate the cells and monitor cell viability daily for 7-14 days. Replace the medium with fresh this compound-containing medium every 2-3 days.

-

Viability Assessment: Assess cell viability using a suitable method, such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.

-

Data Analysis: Plot cell viability against this compound concentration to generate a dose-response curve and determine the lowest concentration that results in complete cell death.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. invivogen.com [invivogen.com]

- 3. researchgate.net [researchgate.net]

- 4. Translational readthrough by the aminoglycoside geneticin (G418) modulates SMN stability in vitro and improves motor function in SMA mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. storage.googleapis.com [storage.googleapis.com]

- 8. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of G-418 in the Generation of Stable Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques involved in using G-418 (Geneticin®) for the selection and generation of stable mammalian cell lines. It covers the underlying molecular mechanisms, detailed experimental protocols, and critical parameters for successful stable cell line development.

Introduction to this compound and Stable Cell Line Generation

The establishment of stable cell lines, which continuously express a foreign gene, is a cornerstone of modern biological research and biopharmaceutical drug development. This process relies on the introduction of a gene of interest alongside a selectable marker gene into host cells. This compound, an aminoglycoside antibiotic, is a widely used selective agent for this purpose.[1][2][3] Its efficacy is dependent on the co-expression of the neomycin resistance gene (neo), which confers resistance to this compound, allowing for the selection of successfully transfected cells.[1][2][4]

Mechanism of Action of this compound and the Neomycin Resistance Gene

This compound exerts its cytotoxic effects by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[2][5][6][7] It binds to the 80S ribosomal subunit, thereby blocking the elongation step of polypeptide synthesis.[7][8] This disruption of protein production ultimately leads to cell death in non-resistant cells.

Resistance to this compound is conferred by the bacterial neomycin resistance gene (neo), typically derived from the Tn5 transposon.[1][2] This gene encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II).[1][2][4] APH 3' II inactivates this compound by catalyzing its phosphorylation, preventing the antibiotic from binding to the ribosome and allowing protein synthesis to proceed normally in cells that have successfully integrated the neo gene.

Quantitative Data for this compound Selection

The optimal concentration of this compound for selection is highly dependent on the cell line, media, and growth conditions.[1][4][9] Therefore, it is crucial to determine the minimum concentration required to kill untransfected host cells, a process known as a kill curve.[4][9][10]

Table 1: Recommended this compound Concentration Ranges for Selection

| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) |

| Mammalian Cells | 100 - 2000[5][9] | 200 - 500[1][2][11] |

| Plant Cells | 10 - 100[9] | 10[9] |

| Yeast | 500 - 1000[5][9] | Not typically specified |

| Bacteria | 8 - 16[9] | Not typically specified |

Table 2: Example this compound Concentrations for Specific Mammalian Cell Lines

| Cell Line | Selection Concentration (µg/mL) |

| HeLa | 400[12] |

| CHO | 400 - 2000[13] |

| General Mammalian | 400[1][14] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Weighing: Accurately weigh the desired amount of this compound powder. Note that the potency of this compound can vary between batches, and it's recommended to use the active concentration for calculations.[10][15]

-

Dissolving: Dissolve the this compound powder in sterile, distilled water or PBS to a stock concentration of 50 mg/mL.[4][10]

-

Sterilization: Sterile filter the solution through a 0.22 µm or 0.45 µm filter.[4]

-

Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.[4][11]

Determining the Optimal this compound Concentration (Kill Curve)

This protocol is essential to determine the lowest concentration of this compound that effectively kills the parental (untransfected) cell line within a reasonable timeframe (typically 7-14 days).[4][10]

-

Cell Seeding: Seed the parental cells in a 24-well plate at a density that allows for several days of growth without reaching confluency (e.g., 50,000 - 100,000 cells/mL).[4] Incubate overnight to allow for cell attachment.

-

Antibiotic Addition: The next day, replace the medium with fresh medium containing a range of this compound concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µg/mL).[4][9]

-

Incubation and Observation: Incubate the cells and observe them daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.

-

Medium Replacement: Replenish the selective medium every 3-4 days.[4][9]

-

Endpoint Determination: The optimal concentration for selection is the lowest concentration that results in complete cell death of the untransfected cells within 7-14 days.[3][4][10]

Generation of Stable Cell Lines

-

Transfection: Transfect the host cell line with a plasmid vector containing the gene of interest and the neomycin resistance gene (neo). Follow the manufacturer's instructions for the chosen transfection reagent.[15]

-

Recovery Period: After transfection, allow the cells to recover and express the resistance gene for 24-48 hours in a non-selective medium.[16]

-

Initiation of Selection: After the recovery period, replace the medium with a selection medium containing the predetermined optimal concentration of this compound.

-

Selection and Maintenance: Maintain the cells in the selective medium, replacing it every 3-4 days, until all non-transfected cells have died and resistant colonies are visible.[9] This process can take one to three weeks.[1]

-

Expansion of Polyclonal Population: Once resistant colonies are established, they can be pooled and expanded to create a polyclonal stable cell line.

-

Clonal Isolation (Optional but Recommended): To ensure a homogenous cell population, it is advisable to isolate single clones. This can be achieved through methods such as limiting dilution or manual picking of colonies using cloning cylinders.

-

Expansion and Characterization of Clones: Expand the isolated clones and characterize them to confirm the expression of the gene of interest and the stability of the transgene over multiple passages.

-

Maintenance of Stable Cell Lines: For long-term culture, stable cell lines should be maintained in a medium containing a lower concentration of this compound (maintenance dose) to prevent the loss of the integrated plasmid.[1][2]

Troubleshooting

Table 3: Common Issues and Solutions in this compound Selection

| Issue | Possible Cause | Suggested Solution |

| No resistant colonies | - Transfection efficiency was too low.- this compound concentration is too high.- The neo gene is not being expressed. | - Optimize transfection protocol.- Re-evaluate the kill curve.- Verify the integrity and expression cassette of the plasmid. |

| All cells, including the control, survive | - this compound concentration is too low.- this compound has lost its activity.- The parental cell line has intrinsic resistance. | - Perform a new kill curve with a higher concentration range.- Use a fresh stock of this compound.- Test a different selection antibiotic. |

| High background of non-transfected cells | - Cell density during selection was too high.- this compound concentration is too low. | - Plate cells at a lower density for selection.- Increase the this compound concentration. |

| Loss of expression over time | - Silencing of the integrated gene.- Lack of continuous selection pressure. | - Re-clone the cell line to select for high-expressing clones.- Maintain the cell line in a medium containing a maintenance dose of this compound.[17] |

Conclusion

This compound selection is a robust and widely adopted method for the generation of stable cell lines. A thorough understanding of its mechanism of action and meticulous optimization of the selection conditions, particularly the this compound concentration, are paramount for success. By following the detailed protocols and troubleshooting guidelines presented in this guide, researchers can effectively establish stable cell lines for a multitude of applications in research and development.

References

- 1. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 2. G418 - Wikipedia [en.wikipedia.org]

- 3. G418 Kill curve protocol [protocols.io]

- 4. abo.com.pl [abo.com.pl]

- 5. yeasenbio.com [yeasenbio.com]

- 6. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agscientific.com [agscientific.com]

- 8. invivogen.com [invivogen.com]

- 9. astralscientific.com.au [astralscientific.com.au]

- 10. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. researchgate.net [researchgate.net]

- 14. abo.com.pl [abo.com.pl]

- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 16. knowledge.lonza.com [knowledge.lonza.com]

- 17. Choosing a Selection Gene - Imanis Life Sciences [imanislife.com]

An In-depth Technical Guide to Antibiotic Selection with G-418

This guide provides a comprehensive overview of the core principles and methodologies for utilizing G-418, also known as Geneticin, as a selective agent in molecular and cell biology research. It is intended for researchers, scientists, and drug development professionals engaged in genetic modification of eukaryotic cells.

Core Principles of this compound Selection

This compound is an aminoglycoside antibiotic, structurally similar to neomycin and gentamicin, produced by the bacterium Micromonospora rhodorangea.[1][2][3] Its primary mechanism of action is the inhibition of protein synthesis in both prokaryotic and eukaryotic cells.[1][2][4][5] this compound binds to the 80S ribosomal subunit in eukaryotic cells, disrupting the elongation step of polypeptide synthesis and leading to cell death.[5][6][7]

Resistance to this compound is conferred by the neomycin resistance gene (neo), commonly derived from the bacterial transposon Tn5.[1][8] This gene encodes the enzyme aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates this compound through phosphorylation.[1][8][9] This inactivation prevents the antibiotic from binding to the ribosome, allowing protein synthesis to proceed normally in cells expressing the neo gene.[9] Consequently, in a population of cells transfected with a plasmid carrying the neo gene, only the successfully transfected cells will survive and proliferate in the presence of this compound.[1][2]

Quantitative Data Summary

The effective concentration of this compound for selection and maintenance varies significantly depending on the cell line, media, growth conditions, and metabolic rate of the cells.[10][11] Therefore, it is crucial to determine the optimal concentration experimentally for each specific cell line by performing a kill curve.[10][12][13] The following table summarizes typical working concentrations for various applications.

| Application | Cell Type | Typical Concentration Range (µg/mL) | Notes |

| Selection | Mammalian Cells | 100 - 2000[11] | A common starting concentration is 400 µg/mL.[1][2][12] The optimal concentration should be determined by a kill curve. |

| Plant Cells | 10 - 100[11] | ||

| Yeast | 500 - 1000[11] | ||

| Bacteria & Algae | ≤ 5[1][2] | ||

| Maintenance | Mammalian Cells | 200[1][2][14] | Typically 50% of the concentration used for selection.[3] |

| Plant Cells | 10[11] |

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolving this compound: Aseptically dissolve this compound powder in sterile, distilled water or PBS to a desired stock concentration, commonly 50 mg/mL.[10][15] Note that this compound potency can vary between lots (often around 70% active compound), and calculations may be needed to achieve the desired active concentration.[12][15]

-

Sterilization: Sterile filter the this compound stock solution through a 0.22 µm or 0.45 µm filter.[10][12] Do not autoclave this compound solutions, as this can lead to loss of activity.[16]

-

Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[12][15] Thawed aliquots should not be re-frozen.[16]

Determination of Optimal this compound Concentration (Kill Curve)

A kill curve is essential to determine the minimum concentration of this compound required to kill all non-transfected cells within a reasonable timeframe (typically 7-14 days).[10][15]

-

Cell Plating: Seed the parental (non-transfected) cell line into a 24-well or 12-well plate at a density that allows for several days of growth without reaching confluency.[10][13][15] Allow the cells to adhere and recover overnight.[13][15]

-

Addition of this compound: The following day, replace the culture medium with fresh medium containing a range of this compound concentrations. A broad range, such as 0, 100, 200, 400, 600, 800, 1000, and 1400 µg/mL, is recommended for the initial titration.[1][10] Include a no-antibiotic control.[13]

-

Incubation and Observation: Incubate the cells and observe them daily for signs of toxicity, such as detachment, rounding, and cell death.[13][17]

-

Medium Replacement: Replenish the selective medium every 2-4 days.[10][12][13][14]

-

Determining Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-14 days.[10][18]

Selection of Stably Transfected Cells

-

Transfection: Transfect the target cells with a plasmid containing the neo resistance gene along with the gene of interest.

-

Recovery Period: Allow the cells to recover and express the resistance gene for 24-72 hours post-transfection in non-selective medium.[12][13]

-

Initiation of Selection: After the recovery period, replace the medium with fresh medium containing the predetermined optimal concentration of this compound. Ensure cells are actively dividing during selection, as this compound is most effective on proliferating cells.[11][12][14] It is recommended to split the cells so they are no more than 25% confluent when selection begins.[12]

-

Maintenance of Selection: Continue to culture the cells in the selective medium, replacing it every 3-4 days.[12][14]

-

Isolation of Resistant Clones: Over a period of 1 to 3 weeks, non-transfected cells will die off, and resistant cells will begin to form visible colonies (foci).[1][12] These colonies can then be isolated, expanded, and further characterized.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in this compound selection.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. yeasenbio.com [yeasenbio.com]

- 5. The aminoglycoside G418 hinders de novo prion infection in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. invivogen.com [invivogen.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. grokipedia.com [grokipedia.com]

- 9. tiarisbiosciences.com [tiarisbiosciences.com]

- 10. abo.com.pl [abo.com.pl]

- 11. astralscientific.com.au [astralscientific.com.au]

- 12. abo.com.pl [abo.com.pl]

- 13. takara.co.kr [takara.co.kr]

- 14. agscientific.com [agscientific.com]

- 15. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 16. cdn.stemcell.com [cdn.stemcell.com]

- 17. researchgate.net [researchgate.net]

- 18. G418 Kill curve protocol [protocols.io]

Methodological & Application

G-418 Selection Protocol for Chinese Hamster Ovary (CHO) Cells: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-418 sulfate, an aminoglycoside antibiotic, is a widely used selective agent for establishing stable mammalian cell lines, including Chinese Hamster Ovary (CHO) cells.[1][2][3] Its mechanism of action involves the inhibition of protein synthesis by binding to 80S ribosomes, which ultimately leads to cell death in both prokaryotic and eukaryotic cells.[1][3] Resistance to this compound is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase.[4][5] This enzyme inactivates this compound by phosphorylation, allowing cells that have successfully integrated the neo gene, often co-transfected with a gene of interest, to survive and proliferate in a selective medium.

The optimal concentration of this compound for selection is highly dependent on the specific CHO cell line, culture conditions, and even the lot of the antibiotic.[5] Therefore, it is crucial to first perform a dose-response experiment, commonly known as a kill curve, to determine the minimum concentration of this compound that effectively kills non-transfected cells within a reasonable timeframe.[5][6] This application note provides a detailed protocol for determining the optimal this compound concentration for CHO cells and a subsequent protocol for the selection and generation of stably transfected CHO cell lines.

Data Presentation: Quantitative Parameters for this compound Selection

The following table summarizes the key quantitative data for performing this compound selection in CHO cells, compiled from various sources. It is important to note that these are starting recommendations and should be optimized for your specific experimental conditions.

| Parameter | Recommended Range/Value | Notes |

| This compound Stock Solution Concentration | 50 mg/mL in water or PBS[5] | Sterile filter the solution after preparation.[4][5] |

| Kill Curve this compound Concentration Range | 100 µg/mL to 2000 µg/mL[7][8][9] | Test a wide range of concentrations to determine the optimal dose. |

| CHO Cell Seeding Density (Kill Curve) | 0.8 x 10⁵ to 3.0 x 10⁵ cells/mL (adherent) | For a 24-well plate format.[8] |

| Duration of Kill Curve Assay | 7 to 14 days[5][6][10] | Monitor cell viability regularly. |

| Optimal this compound Selection Concentration | The lowest concentration that kills all non-transfected cells within 7-14 days.[5][6] | This concentration will be used for stable cell line selection. |

| Post-Transfection Recovery Period | 24 to 72 hours[4][8][11] | Allow cells to express the resistance gene before adding this compound. |

| Selection Medium Change Frequency | Every 2 to 4 days[4][8][9] | To maintain selective pressure and replenish nutrients. |

| Duration of Stable Selection | 2 to 4 weeks[11] | Until distinct antibiotic-resistant colonies appear. |

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Kill Curve

This protocol outlines the steps to determine the minimum concentration of this compound required to kill non-transfected CHO cells.

Materials:

-

Non-transfected CHO cells

-

Complete culture medium (e.g., DMEM, Ham's F-12) with serum

-

This compound sulfate

-

Sterile PBS or water

-

24-well or 96-well tissue culture plates

-

Hemocytometer or automated cell counter

-

Microscope

Procedure:

-

Prepare this compound Stock Solution:

-

Cell Seeding:

-

The day before starting the kill curve, seed non-transfected CHO cells into a 24-well plate at a density of approximately 0.8 x 10⁵ to 3.0 x 10⁵ cells/mL in complete culture medium.[8] Ensure cells are in the logarithmic growth phase.

-

Incubate overnight to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. A suggested range for CHO cells is 0, 100, 200, 400, 600, 800, 1000, 1500, and 2000 µg/mL.[5][7][8][9] It is recommended to test each concentration in duplicate or triplicate.

-

Aspirate the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "no antibiotic" control.

-

-

Incubation and Monitoring:

-

Incubate the cells at 37°C in a humidified CO₂ incubator.

-

Examine the cells daily under a microscope for signs of toxicity, such as rounding, detachment, and lysis.

-

Replace the selective medium every 2-3 days with freshly prepared this compound-containing medium.[8]

-

-

Determining the Optimal Concentration:

Protocol 2: Generation of Stable CHO Cell Lines using this compound Selection

This protocol describes the process of selecting stably transfected CHO cells following transfection with a plasmid containing the neomycin resistance gene.

Materials:

-

Transfected CHO cells (with a plasmid carrying the neo gene)

-

Non-transfected CHO cells (as a negative control)

-

Complete culture medium

-

Optimal concentration of this compound (determined from the kill curve)

-

Tissue culture dishes or flasks

-

Cloning cylinders or limiting dilution supplies

Procedure:

-

Post-Transfection Culture:

-

Initiation of Selection:

-

After the recovery period, passage the cells and plate them at a low density (e.g., 25% confluency) in a complete culture medium containing the predetermined optimal concentration of this compound.[4] It is crucial to also culture non-transfected cells in the same selective medium as a negative control to confirm the effectiveness of the antibiotic.

-

Actively dividing cells are more susceptible to this compound, so avoid letting the cells become over-confluent.[4]

-

-

Maintenance of Selective Pressure:

-

Replace the this compound-containing medium every 3-4 days to remove dead cells and maintain the selective pressure.[4]

-

-

Observation of Resistant Colonies:

-

Continue to incubate the cells for 2 to 4 weeks.[11] During this time, non-resistant cells will die off, and resistant cells will start to form distinct colonies (foci).

-

-

Isolation of Stable Clones:

-

Once colonies are visible and of a sufficient size, they can be isolated. This can be achieved using methods such as:

-

Cloning Cylinders: Place a sterile cloning cylinder, coated with sterile grease, over a single, well-isolated colony. Add a small amount of trypsin to detach the cells within the cylinder, and then transfer the cell suspension to a new culture well.

-

Limiting Dilution: Prepare a serial dilution of the mixed population of resistant cells and plate them in a 96-well plate such that, on average, there is less than one cell per well. Wells that contain a single colony will have originated from a single clone.

-

-

-

Expansion and Characterization of Clones:

-

Expand the isolated clones in a selective medium.

-

Once a sufficient cell number is reached, it is advisable to cryopreserve aliquots of each clone.

-

Characterize the clonal cell lines for the expression of the gene of interest and other desired properties.

-

Visualizations

Caption: Mechanism of this compound action and resistance in CHO cells.

Caption: Workflow for generating stable CHO cell lines using this compound selection.

References

- 1. cdn.stemcell.com [cdn.stemcell.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. agscientific.com [agscientific.com]

- 4. abo.com.pl [abo.com.pl]

- 5. abo.com.pl [abo.com.pl]

- 6. G418 Kill curve protocol [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. takara.co.kr [takara.co.kr]

- 9. astralscientific.com.au [astralscientific.com.au]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. knowledge.lonza.com [knowledge.lonza.com]

Preparation of G-418 (Geneticin®) Stock Solution from Powder: An Application Note

Introduction

G-418, also known as Geneticin®, is an aminoglycoside antibiotic produced by Micromonospora rhodorangea.[1][2] Its mechanism of action involves the inhibition of protein synthesis by binding to the 80S ribosomal subunit in eukaryotic cells, ultimately leading to cell death.[3][4] This cytotoxic effect makes this compound an invaluable tool for the selection of genetically modified cells. Resistance to this compound is conferred by the neomycin resistance gene (neo), which encodes an aminoglycoside 3'-phosphotransferase that inactivates the antibiotic.[2][5] This application note provides a detailed protocol for the preparation of a this compound stock solution from powder, a critical step for researchers in molecular biology, cell biology, and drug development who are utilizing this compound for the selection and maintenance of transfected cell lines.

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation and use of this compound stock solutions. It is crucial to note that the optimal concentrations for selection and maintenance can vary significantly depending on the cell line, and a kill curve is recommended to determine the ideal concentration for your specific experimental setup.[5][6]

| Parameter | Value | References |

| Molecular Formula | C₂₀H₄₀N₄O₁₀ · 2H₂SO₄ | [3][7] |

| Molecular Weight | 692.71 g/mol | [3][7] |

| Solubility | Soluble in water | [6] |

| Recommended Solvents | Sterile distilled water, PBS, or 100mM HEPES (pH 7.3) | [5][8][9] |

| Typical Stock Solution Concentration | 10 - 100 mg/mL | [9] |

| Storage of Powder | 2-8°C or -20°C, desiccated | [6] |

| Storage of Stock Solution | -20°C for long-term (up to 2 years); 2-8°C for short-term (up to 1 year) | [8][9] |

| Working Concentration for Mammalian Cell Selection | 200 - 1000 µg/mL | [3][8] |

| Working Concentration for Mammalian Cell Maintenance | ≤50% of selection concentration (typically 100 - 200 µg/mL) | [1][8] |

Experimental Protocols

Materials

-

This compound sulfate powder

-

Sterile, deionized, and distilled water, sterile Phosphate-Buffered Saline (PBS), or sterile 100mM HEPES buffer (pH 7.3)

-

Analytical balance

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile serological pipettes

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Sterile, nuclease-free microcentrifuge tubes for aliquoting

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 50 mg/mL this compound Stock Solution

This protocol details the preparation of a 10 mL stock solution of this compound at a concentration of 50 mg/mL. The potency of the this compound powder, which is lot-specific and provided on the Certificate of Analysis, must be taken into account to prepare a stock solution with the desired active concentration.

-

Determine the Mass of this compound Powder Needed:

-

The potency of this compound powder is typically reported in µg/mg. To prepare a stock solution based on the active concentration, use the following formula: Mass of this compound (mg) = (Desired Concentration [mg/mL] x Desired Volume [mL]) / (Potency [µg/mg] / 1000 [µg/mg])

-

For example, to prepare 10 mL of a 50 mg/mL active this compound solution from a powder with a potency of 750 µg/mg: Mass of this compound (mg) = (50 mg/mL x 10 mL) / (750 µg/mg / 1000 µg/mg) = 500 mg / 0.75 = 666.7 mg

-

-

Weighing the this compound Powder:

-

In a laminar flow hood, aseptically weigh the calculated amount of this compound powder.

-

-

Dissolving the this compound Powder:

-

Transfer the weighed this compound powder to a sterile conical tube.

-

Add the desired volume of sterile solvent (e.g., 10 mL of sterile water).

-

Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.[10]

-

-

Sterile Filtration:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the solution into a new sterile conical tube. This step is crucial as this compound solutions should not be autoclaved.[11]

-

-

Aliquoting and Storage:

-

Aliquot the sterile this compound stock solution into smaller, working volumes in sterile, nuclease-free microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Label the aliquots clearly with the name of the solution, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term storage. A working stock can be stored at 4°C for short-term use.[9]

-

Visualizations

This compound Mechanism of Action and Resistance

Caption: Mechanism of this compound action and resistance.

Experimental Workflow: this compound Stock Solution Preparation

Caption: Workflow for this compound stock solution preparation.

References

- 1. G418 - Wikipedia [en.wikipedia.org]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. invivogen.com [invivogen.com]

- 4. G418 (Geneticin) Stock Solution: | ENCO [enco.co.il]

- 5. abo.com.pl [abo.com.pl]

- 6. goldbio.com [goldbio.com]

- 7. wisentbioproducts.com [wisentbioproducts.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. genaxxon.com [genaxxon.com]

- 10. agscientific.com [agscientific.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

Determining Optimal G-418 Concentration for Stable HEK293 Cell Line Generation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

G-418 sulfate, an aminoglycoside antibiotic, is a crucial selective agent for establishing stable mammalian cell lines, including HEK293, that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo).[1][2] This gene encodes an aminoglycoside 3'-phosphotransferase (APH 3' II) that inactivates this compound by phosphorylation, allowing transfected cells to survive in a selective environment.[3][4][5] The optimal concentration of this compound is critical for efficient selection; it must be high enough to eliminate all non-transfected cells while being low enough to minimize toxicity to transfected cells. This document provides a comprehensive guide to determining the optimal this compound concentration for your specific HEK293 cell line and experimental conditions.

Mechanism of Action

This compound disrupts protein synthesis in both prokaryotic and eukaryotic cells by binding to the 80S ribosomal subunit, which inhibits the elongation step of polypeptide synthesis.[3][4][5][6][7] The neo gene product, APH 3' II, confers resistance by modifying this compound, rendering it unable to bind to the ribosome and interfere with protein synthesis.[4][5]

Factors Influencing this compound Concentration

The ideal this compound concentration is not universal and can be influenced by several factors:

-

Cell Line: Different cell lines exhibit varying sensitivities to this compound. Even different passages of the same cell line can show altered susceptibility.[8]

-

Culture Medium: The composition of the culture medium, particularly the presence or absence of serum, can affect this compound activity.[8]

-

Cell Density: Higher cell densities can decrease the effective concentration of the antibiotic.[1][9] It is recommended to keep cells at a confluency of no more than 25% during selection.[1]

-

This compound Potency: The activity of this compound can vary between lots and manufacturers.[8][10] It is crucial to perform a new titration for each new batch of this compound.[2]

Experimental Protocol: Determining Optimal this compound Concentration via a Kill Curve

A kill curve is a dose-response experiment essential for determining the minimum concentration of this compound required to kill all non-transfected HEK293 cells within a specific timeframe, typically 7 to 14 days.[2][11][12]

Materials:

-

HEK293 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound sulfate stock solution (e.g., 50 mg/mL in water or PBS, sterile-filtered)[2]

-

24-well tissue culture plates

-

Sterile serological pipettes and pipette tips

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Preparation of this compound Dilutions:

-

This compound Treatment:

-

After 24 hours of incubation, aspirate the medium from the wells and replace it with the prepared this compound-containing medium.

-

-

Incubation and Observation:

-

Determining the Optimal Concentration:

Data Presentation

The results of the kill curve experiment should be summarized in a clear and organized table.

| This compound Concentration (µg/mL) | Day 3 Viability (%) | Day 5 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) | Day 14 Viability (%) | Notes |

| 0 (Control) | 100 | 100 | 100 | 100 | 100 | Healthy, confluent cells |

| 100 | 80 | 60 | 40 | 20 | 10 | Some surviving cells |

| 200 | 60 | 30 | 10 | 5 | 0 | All cells dead by day 14 |

| 400 | 40 | 10 | 0 | 0 | 0 | All cells dead by day 7 |

| 600 | 20 | 0 | 0 | 0 | 0 | All cells dead by day 5 |

| 800 | 10 | 0 | 0 | 0 | 0 | Rapid cell death |

| 1000 | 5 | 0 | 0 | 0 | 0 | Rapid cell death |

| 1200 | 0 | 0 | 0 | 0 | 0 | Rapid cell death |

| 1400 | 0 | 0 | 0 | 0 | 0 | Rapid cell death |

Note: The above data is illustrative. Actual results will vary depending on experimental conditions.